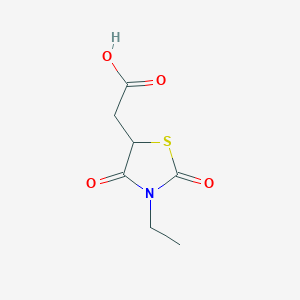

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Description

Propriétés

IUPAC Name |

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQUQKCOPKASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383149 | |

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499199-10-9 | |

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Core Mechanism of Action of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. As a member of the thiazolidinedione (TZD) class of compounds, its primary mode of action is anticipated to be the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of cellular metabolism and inflammation. This document will delve into the established PPARγ signaling pathway, present methodologies for investigating this interaction, and discuss potential alternative mechanisms, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and the Thiazolidinedione Scaffold

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a synthetic heterocyclic compound featuring a thiazolidine-2,4-dione core structure.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The versatility of the thiazolidinedione ring, with possible substitutions at the 3rd and 5th positions, allows for the generation of a diverse range of derivatives with a wide spectrum of therapeutic potentials.[1] These include antidiabetic, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The well-known antidiabetic drugs, such as pioglitazone and rosiglitazone, are prominent examples of thiazolidinedione-based therapeutics.[4]

The core structure of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid suggests that its mechanism of action is likely aligned with that of other thiazolidinediones, primarily through the activation of PPARγ.

The Central Mechanism: PPARγ Activation

The most extensively characterized mechanism of action for thiazolidinediones is their role as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which plays a critical role in adipogenesis, glucose homeostasis, and inflammation.

Upon binding of a ligand, such as a thiazolidinedione, PPARγ undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.

There are two primary mechanisms through which PPARγ activation exerts its effects:

-

Transactivation: The PPARγ-RXR heterodimer directly binds to PPREs to upregulate the expression of genes involved in insulin sensitization, such as those promoting lipid uptake and storage in adipose tissue.[1] This is often referred to as the "lipid steal" hypothesis, where free fatty acids are sequestered from muscle and liver, thereby improving insulin signaling in these tissues.[1]

-

Transrepression: Activated PPARγ can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in inflammatory responses. This transrepression leads to a reduction in the production of pro-inflammatory cytokines.

The following diagram illustrates the PPARγ activation pathway by a thiazolidinedione ligand.

Caption: A generalized workflow for the identification and validation of molecular targets.

Conclusion

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, as a member of the thiazolidinedione family, is strongly predicted to exert its biological effects primarily through the activation of the nuclear receptor PPARγ. This mechanism has profound implications for its potential therapeutic applications in metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantifying the compound's activity. Furthermore, the exploration of potential PPARγ-independent mechanisms opens up exciting avenues for future research and may reveal novel therapeutic opportunities for this versatile chemical scaffold. A systematic approach to target deconvolution will be crucial in fully understanding the complete pharmacological profile of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and advancing its development as a potential therapeutic agent.

Sources

- 1. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

Introduction to the 2,4-Thiazolidinedione Scaffold

The 2,4-thiazolidinedione (TZD) core is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] This versatile pharmacophore, characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4, is the cornerstone of a class of drugs known as "glitazones," which revolutionized the management of type 2 diabetes mellitus.[3][4] The TZD framework features a hydrogen bond donor at the N3 position and hydrogen bond acceptors at the C2 and C4 carbonyls, allowing for diverse molecular interactions with biological targets.[3]

Substitutions at the N3 and C5 positions of the TZD ring are critical for modulating the molecule's pharmacological profile.[2] This guide focuses on a specific derivative, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid , which combines two key structural modifications: an ethyl group at the N3 position and an acetic acid moiety at the C5 position. The N-alkylation can significantly impact pharmacokinetic properties and target affinity, while the C5-acetic acid side chain provides a crucial vector for interacting with target proteins and can influence solubility and metabolic stability. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, elucidating the chemical properties, synthesis, and potential biological activities of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental characteristics of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | N/A |

| Molecular Formula | C₇H₉NO₄S | Calculated |

| Molecular Weight | 203.22 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Canonical SMILES | CCN1C(=O)SC(CC(=O)O)C1=O | N/A |

Structural Features

The molecule's structure is defined by the central TZD ring. The ethyl group attached to the nitrogen at position 3 increases the lipophilicity of the molecule compared to its N-unsubstituted parent. The acetic acid group at the chiral center C5 introduces an acidic functional group, which is largely ionized at physiological pH, influencing solubility and providing a key site for ionic or hydrogen-bond interactions.

Caption: Structure of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5] While experimental data for this specific molecule is not publicly available, properties can be predicted based on its structure and data from analogous compounds.

| Parameter | Predicted Value | Rationale and Significance |

| pKa | ~4.5 - 5.0 | The primary acidic proton is on the carboxylic acid group, making it a weak acid similar to acetic acid (pKa 4.76).[6] This ensures the compound is ionized at physiological pH, impacting solubility and receptor binding. |

| cLogP | ~0.5 - 1.0 | The ethyl group increases lipophilicity, while the carboxylic acid increases hydrophilicity. This balanced value suggests good oral bioavailability, as seen in other TZD derivatives with high GI absorption.[5] |

| Aqueous Solubility | Moderate | Expected to be more soluble in slightly basic aqueous solutions due to the deprotonation of the carboxylic acid. Solubility in water is a key factor for formulation and absorption.[5] |

| H-Bond Donors | 1 (from -COOH) | Affects membrane permeability and receptor binding. |

| H-Bond Acceptors | 4 (two C=O, two -OH oxygens) | Crucial for interactions with biological targets and for solubility. |

| Rotatable Bonds | 4 | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability and binding affinity.[5] |

Synthesis and Characterization

Retrosynthetic Analysis

A logical synthetic approach involves forming the core TZD-acetic acid scaffold first, followed by selective N-alkylation. This strategy avoids potential side reactions on the N3 position during the initial ring formation.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved in a two-step process grounded in established methodologies for this class of compounds.

-

Step 1: Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (Parent Core). A convenient and effective one-pot method involves the reaction of thiourea with maleic anhydride in the presence of a strong acid like hydrochloric acid.[7] This reaction proceeds via addition to the double bond of maleic anhydride followed by cyclization and hydrolysis to form the TZD ring with the desired acetic acid side chain at the C5 position.

-

Step 2: N-Ethylation. The parent core is then subjected to N-alkylation. The proton on the N3 nitrogen of the TZD ring is acidic and can be readily removed by a mild base, such as potassium carbonate (K₂CO₃). The resulting anion acts as a nucleophile, attacking an ethylating agent like ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) in an Sₙ2 reaction to yield the final product. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal for this step.

Detailed Experimental Protocol

Step 1: Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid [7]

-

To a stirred solution of maleic anhydride (0.1 mol) in glacial acetic acid (150 mL), add thiourea (0.1 mol).

-

Heat the mixture under reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water (500 mL) with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield (2,4-Dioxo-thiazolidin-5-yl)-acetic acid as a solid.

Step 2: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

-

In a round-bottom flask, dissolve (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (0.05 mol) in anhydrous DMF (100 mL).

-

Add anhydrous potassium carbonate (K₂CO₃) (0.075 mol, 1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add ethyl iodide (0.06 mol, 1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into acidified ice water (pH 3-4 with dilute HCl).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the pure (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Spectroscopic Profile

Characterization of the final product would rely on standard spectroscopic techniques. The expected data, based on analogous structures, is summarized below.[8][9]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, -COOH), ~4.9 (dd, 1H, C5-H ), ~3.6 (q, 2H, N-CH₂ -CH₃), ~3.4 (m, 2H, -CH₂ -COOH), ~1.2 (t, 3H, N-CH₂-CH₃ ) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175.0 (C=O, TZD), ~172.0 (C=O, TZD), ~170.0 (C=O, Acid), ~47.0 (C5), ~37.0 (N-C H₂), ~36.0 (-C H₂-COOH), ~13.0 (N-CH₂-C H₃) |

| FT-IR (cm⁻¹) | 3300-2500 (broad, O-H stretch of acid), ~1740 & ~1690 (strong, C=O stretches of dione), ~1710 (strong, C=O stretch of acid)[10] |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 202.02 |

Biological Profile and Therapeutic Potential

The TZD scaffold is a proven pharmacophore with a wide spectrum of biological activities.[2][10] The introduction of the N-ethyl and C5-acetic acid groups is expected to produce a molecule with a distinct biological profile.

Potential as a PPAR-γ Modulator (Antidiabetic Activity)

The primary mechanism of action for TZD-based antidiabetic drugs like Pioglitazone is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[4][9]

-

Mechanism of Action: Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates gene transcription, leading to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[9] The introduction of a carboxylic acid moiety at the N3-position (via an acetic acid linker) in some TZDs has been shown to reduce the hepatotoxicity associated with earlier generations of these drugs while retaining antidiabetic activity.[11]

Caption: TZD ligands activate the PPAR-γ/RXR pathway.

Antimicrobial and Anti-inflammatory Potential

Beyond diabetes, the TZD scaffold has been extensively explored for other therapeutic applications.

-

Antimicrobial Activity: Numerous TZD derivatives have demonstrated significant antibacterial and antifungal activity.[7][8] The mechanism often involves the inhibition of essential microbial enzymes. The specific derivative (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid would require screening, but related structures have shown promise, particularly against Gram-positive bacteria.[8][12]

-

Anti-inflammatory Activity: TZDs can exert anti-inflammatory effects, partly through their interaction with PPAR-γ, which can downregulate the expression of pro-inflammatory cytokines.[10][13] Compounds with an acetic acid group at the nitrogen of the TZD ring have been shown to enhance anti-inflammatory activity, suggesting this structural feature is beneficial.[13]

Structure-Activity Relationship (SAR) Insights

-

N3-Substitution: The N3 position is crucial for activity. Small alkyl groups like ethyl can enhance lipophilicity, potentially improving cell permeability and oral absorption compared to the unsubstituted analog.[5]

-

C5-Substitution: The C5-acetic acid side chain is a key pharmacophoric element. Its carboxylic acid head can form strong ionic or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in the binding pocket of target enzymes or receptors, a common feature in many enzyme inhibitors.

Conclusion and Future Directions

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a promising molecule built upon the privileged 2,4-thiazolidinedione scaffold. Its structure rationally combines features known to be beneficial for biological activity: an N-alkyl group to modulate pharmacokinetics and a C5-acetic acid moiety to serve as a strong binding anchor.

While its primary potential lies in the continued exploration of PPAR-γ modulators for metabolic diseases, its structural alerts warrant a broader investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the structure.

-

In Vitro Biological Screening: Comprehensive screening against a panel of targets, including PPAR-γ, various bacterial and fungal strains, and key inflammatory enzymes like COX-2.

-

Computational Modeling: Docking studies with known TZD targets (e.g., PPAR-γ, aldose reductase) to predict binding modes and guide further optimization.[9]

-

Pharmacokinetic Profiling: In vitro ADME assays to determine metabolic stability, cell permeability, and plasma protein binding, validating the predicted physicochemical properties.

This molecule represents a logical next step in the exploration of the vast chemical space surrounding the 2,4-thiazolidinedione core, with significant potential for the development of novel therapeutic agents.

References

-

American Chemical Society. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. [Link]

-

National Institutes of Health. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Center for Biotechnology Information. [Link]

-

Zimenkovskii, B. S., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 13-16. [Link]

-

National Institutes of Health. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information. [Link]

-

Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17. [Link]

-

National Institutes of Health. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). (2,4-Dioxo-thiazolidin-3-yl)acetic Acid. [Link]

-

National Institutes of Health. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones. [Link]

-

MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. [Link]

-

National Institutes of Health. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2015). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. [Link]

-

Wikipedia. (n.d.). Acetic acid. [Link]

-

ResearchGate. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETIC ACID. [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS number

An In-Depth Technical Guide to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and its Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Thiazolidinedione Landscape

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" for developing a diverse array of pharmacologically active agents.[1] While the specific derivative, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, is a subject of targeted interest, a comprehensive understanding must begin with its foundational core: (2,4-dioxothiazolidin-5-yl)-acetic acid . This guide is structured to provide a deep technical dive into this core molecule—its synthesis, properties, and multifaceted biological activities—while also detailing the strategic importance and synthetic methodology for introducing substitutions, such as the N-3 ethyl group, to modulate its function.

Chemical Identity and Physicochemical Properties

The foundational molecule for the target compound is (2,4-dioxothiazolidin-5-yl)-acetic acid. Understanding its fundamental properties is critical for its application in research and development.

CAS Number: 875-97-8[2] IUPAC Name: 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid[2] Synonyms: 2,4-Dioxo-5-thiazolidineacetic acid[2]

A related and often studied form is the exocyclic unsaturated analog, (Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid (CAS Number: 5374-29-8).[3] The saturated core, however, is the direct precursor to the N-ethylated target molecule.

Table 1: Physicochemical Properties of (2,4-dioxothiazolidin-5-yl)-acetic acid

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄S | [2] |

| Molecular Weight | 175.16 g/mol | [2] |

| Appearance | Crystalline solid (based on its salts) | [4] |

| Crystal System | Varies with salt form (e.g., triclinic, monoclinic) | [4] |

Note: Properties such as melting point and solubility are not widely reported for the free acid but can be inferred from the characterization of its various organic salts.

Synthesis and Derivatization

The synthesis of the TZD core and its subsequent N-alkylation are pivotal processes for generating novel derivatives for screening and development.

One-Pot Synthesis of the Core Scaffold

An efficient, one-pot synthesis for the parent compound, (2,4-dioxothiazolidin-5-yl)-acetic acid, has been established, providing a reliable and scalable route for laboratory and potential industrial production.[5] The reaction proceeds via the condensation of thiourea with maleic anhydride in an acidic medium.[5]

Experimental Protocol 1: Synthesis of (2,4-dioxothiazolidin-5-yl)-acetic acid

Objective: To synthesize the core TZD scaffold via a one-pot reaction.

Materials:

-

Thiourea (0.2 mole)

-

Maleic anhydride (0.2 mole)

-

Concentrated Hydrochloric Acid (50 mL)

-

Reaction vessel with reflux condenser and magnetic stirrer

Methodology:

-

Combine thiourea (15.2 g, 0.2 mole) and maleic anhydride (19.6 g, 0.2 mole) in a 250 mL round-bottom flask.[5]

-

Carefully add 50 mL of concentrated hydrochloric acid to the mixture under constant stirring in a fume hood.[5]

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a specified duration as determined by reaction monitoring (e.g., TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which the product is expected to precipitate.

-

Isolate the crude product by vacuum filtration, washing with cold water to remove residual acid and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield purified (2,4-dioxothiazolidin-5-yl)-acetic acid.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

The introduction of the ethyl group at the N-3 position is a key modification to explore structure-activity relationships (SAR). This can be achieved through two primary routes:

-

Modified One-Pot Synthesis: Utilizing an N-substituted thiourea, such as N-ethylthiourea, in the initial condensation reaction with maleic anhydride. This direct approach builds the substituted ring system in a single sequence.

-

Post-Synthesis N-Alkylation: Treating the parent (2,4-dioxothiazolidin-5-yl)-acetic acid with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a suitable base. This method is advantageous for creating a library of N-substituted analogs from a common intermediate.

The diagram below illustrates the N-alkylation approach, which offers greater flexibility for generating diverse derivatives.

Caption: Proposed workflow for N-alkylation of the TZD scaffold.

Mechanism of Action and Broad-Spectrum Biological Activity

The TZD scaffold is renowned for its diverse pharmacological activities, which stem from its ability to interact with various biological targets.[4][6]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Historically, the most prominent role of TZDs is as agonists for PPARγ, a nuclear receptor that is a master regulator of glucose metabolism and adipogenesis.[7] This mechanism is the basis for the use of TZD drugs like Pioglitazone and Rosiglitazone in the treatment of type 2 diabetes.[8][9] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to improve insulin sensitivity.

Caption: Simplified PPARγ signaling pathway activated by TZD ligands.

PPARγ-Independent Activities

While PPARγ agonism is a key mechanism, research has shown that TZDs exert numerous effects independently of this receptor.[7] These compounds and their derivatives have demonstrated a wide spectrum of activities, including:

-

Anticancer: TZDs can induce apoptosis and inhibit proliferation in various cancer cell lines, often at concentrations lower than those required for significant PPARγ activation.[9][10]

-

Anti-inflammatory: They exhibit potent anti-inflammatory properties.[4][6]

-

Antimicrobial: Derivatives of the (2,4-dioxothiazolidin-5-yl)-acetic acid core have shown significant antibacterial activity, particularly against Gram-positive bacteria.[8][11]

-

Antioxidant: The core structure has been investigated for its antioxidant potential.[4]

-

Neurological: The scaffold is being explored for applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7]

This therapeutic versatility makes the TZD-5-acetic acid scaffold a highly attractive starting point for drug discovery programs targeting a multitude of diseases.[6]

Key Experimental Protocols and Analytical Characterization

Rigorous experimental validation is essential in drug development. The following protocol outlines a standard assay for evaluating a key biological activity of TZD derivatives.

Experimental Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a TZD derivative against bacterial strains.

Principle: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is typically performed in a 96-well microtiter plate format for high-throughput screening.

Materials:

-

Test compound (e.g., (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Oxacillin, Cefuroxime).

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate across 10 columns, leaving columns 11 and 12 for controls.

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control well, column 12). The final volume in each well should be uniform (e.g., 100 µL).

-

Controls:

-

Growth Control (Positive Control): Column 11 should contain CAMHB and bacterial inoculum only.

-

Sterility Control (Negative Control): Column 12 should contain CAMHB only.

-

Reference Antibiotic: A separate row or plate should be prepared with a reference antibiotic to validate the assay.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or with a plate reader measuring optical density (OD).

Analytical Characterization

The identity, purity, and structural features of synthesized TZD derivatives are confirmed using a suite of analytical techniques:

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the chemical structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the carbonyls of the TZD ring and the carboxylic acid.[4][8]

-

Mass Spectrometry (MS): Provides accurate molecular weight information to confirm the elemental composition.

-

Single-Crystal X-ray Diffraction (SC-XRD): For crystalline compounds or their salts, SC-XRD provides definitive proof of structure and detailed information on bond lengths, angles, and three-dimensional conformation.[4]

Conclusion and Future Directions

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, built upon the versatile (2,4-dioxothiazolidin-5-yl)-acetic acid core, represents a strategic entry point for modern drug discovery. The parent scaffold possesses a remarkable breadth of biological activities, from potent PPARγ modulation to significant anticancer and antimicrobial effects.[7][8][9] The deliberate introduction of an ethyl group at the N-3 position is a proven strategy for fine-tuning potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening a broader library of N-substituted analogs to fully exploit the therapeutic potential of this privileged chemical framework.

References

-

Iqbal, M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]

-

Iqbal, M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. National Center for Biotechnology Information. Available at: [Link]

-

Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Center for Biotechnology Information. Available at: [Link]

-

Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. ResearchGate. Available at: [Link]

-

Yushyn, Y., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. ResearchGate. Available at: [Link]

-

Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. ScienceOpen. Available at: [Link]

-

Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PubMed. Available at: [Link]

-

Iqbal, M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and. Semantic Scholar. Available at: [Link]

-

PubChem. (Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,4-Dioxo-5-thiazolidineacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dioxo-5-thiazolidineacetic acid | C5H5NO4S | CID 645030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid | C5H3NO4S | CID 1580508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

The thiazolidine-2,4-dione (TZD) nucleus is a cornerstone in medicinal chemistry, most notably recognized for its role in the development of insulin-sensitizing drugs.[1] However, the therapeutic potential of this versatile scaffold extends far beyond diabetes into oncology, inflammation, and infectious diseases. This guide focuses on a specific, yet promising, subset of these compounds: (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid (EGT) and its derivatives.

The introduction of an ethyl group at the N-3 position and an acetic acid moiety at the C-5 position creates a unique chemical entity with distinct physicochemical properties that can be systematically explored for novel therapeutic applications. This document serves as a technical deep-dive for researchers, providing a robust framework for the synthesis, biological evaluation, and mechanistic understanding of EGT-based compounds. We will move beyond a simple recitation of facts to explore the causal relationships in experimental design and the strategic thinking required for the development of these molecules from the bench to potential clinical candidates.

I. The EGT Core: Chemical Architecture and Synthetic Strategy

The EGT scaffold combines the key features of the TZD ring—a hydrogen bond donor and acceptor system—with an N-alkylation that can influence solubility, metabolic stability, and receptor interaction. The acetic acid side chain at the C-5 position provides a critical acidic handle for interaction with biological targets and a versatile point for further chemical modification.

A. Foundational Synthesis: Building the (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid Core

A robust and reproducible synthesis of the EGT core is paramount for any research program. The following multi-step protocol is a validated approach, beginning with the construction of the N-ethylated TZD ring.

Experimental Protocol: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid

Part 1: Synthesis of 3-Ethyl-thiazolidine-2,4-dione

-

Rationale: This initial step creates the core N-ethylated heterocyclic system. The reaction of ethylamine with chloroacetyl chloride forms an intermediate N-ethyl chloroacetamide, which is then cyclized with a sulfur source.

-

Step-by-Step Procedure:

-

To a solution of ethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add chloroacetyl chloride (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting amine.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-ethyl-2-chloroacetamide.

-

Dissolve the crude N-ethyl-2-chloroacetamide in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium thioacetate (1.2 eq) and heat the mixture to 80-100 °C for 4-6 hours. This cyclization step forms the 3-ethyl-thiazolidine-2,4-dione.

-

After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-ethyl-thiazolidine-2,4-dione.

-

Part 2: Knoevenagel Condensation and Reduction to Yield the Acetic Acid Moiety

-

Rationale: The C-5 position of the TZD ring possesses an active methylene group. A Knoevenagel condensation with a protected glyoxylic acid, followed by reduction, introduces the acetic acid side chain.

-

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-ethyl-thiazolidine-2,4-dione (1.0 eq) and ethyl glyoxylate (1.1 eq) in a solvent such as toluene or ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or pyrrolidine, and a dehydrating agent like anhydrous sodium sulfate.

-

Reflux the mixture for 6-12 hours, monitoring the formation of the condensed product, ethyl 2-(3-ethyl-2,4-dioxo-thiazolidin-5-ylidene)acetate, by TLC.

-

Once the reaction is complete, cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography.

-

Dissolve the purified ylidene product in a suitable solvent like ethanol or methanol.

-

Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C. The reduction of the exocyclic double bond is typically rapid.

-

After stirring for 1-2 hours, acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.

-

Extract the product, ethyl 2-(3-ethyl-2,4-dioxo-thiazolidin-5-yl)acetate, with ethyl acetate. Dry the organic layer and concentrate.

-

For the final hydrolysis step, dissolve the ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the final product, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from a suitable solvent system to obtain the pure product.

-

Characterization: The final product and all intermediates should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm their identity and purity.

Caption: PPARγ luciferase reporter assay workflow.

III. Structure-Activity Relationships (SAR) and Data Interpretation

Systematic modification of the EGT core is essential to optimize biological activity and pharmacokinetic properties. The following table presents hypothetical data for a series of EGT analogs to illustrate how SAR can be explored.

Table 1: Hypothetical Structure-Activity Relationship of EGT Analogs

| Compound ID | R Group (Modification of Acetic Acid) | PPARγ EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |

| EGT-001 | -OH (Parent Acid) | 850 | > 100 |

| EGT-002 | -OCH₃ (Methyl Ester) | 1200 | > 100 |

| EGT-003 | -NH₂ (Primary Amide) | 650 | > 100 |

| EGT-004 | -NHCH₃ (N-Methyl Amide) | 450 | 85 |

| EGT-005 | -NH-Ph (N-Phenyl Amide) | 150 | 50 |

| EGT-006 | -NH-(4-Cl-Ph) (N-(4-chlorophenyl) Amide) | 85 | 40 |

Interpretation of SAR Data:

-

The Acidic Proton: The parent acid (EGT-001) shows moderate activity. Esterification (EGT-002) reduces activity, suggesting that a hydrogen bond donor at this position may be important for receptor interaction.

-

Amide Modifications: Conversion to a primary amide (EGT-003) slightly improves activity. N-alkylation (EGT-004) and particularly N-arylation (EGT-005) lead to a significant increase in potency. This suggests the presence of a hydrophobic pocket in the ligand-binding domain of the receptor that can accommodate these larger groups.

-

Electronic Effects: The introduction of an electron-withdrawing group on the phenyl ring (EGT-006) further enhances potency, indicating that electronic interactions may also play a role in binding affinity.

-

Cytotoxicity: Increased potency in some cases correlates with increased cytotoxicity, a critical parameter to monitor during lead optimization.

IV. Future Directions and Broader Applications

While the primary focus of TZD research has been on PPARγ and diabetes, the EGT scaffold holds promise in other therapeutic areas. The anti-inflammatory and anti-proliferative effects of TZDs are well-documented and may be mediated through both PPARγ-dependent and -independent pathways. [1] Future research on EGT derivatives should explore:

-

PPARα/δ Activity: Investigating the activity of EGT analogs on other PPAR isoforms could lead to the development of dual or pan-PPAR agonists with unique therapeutic profiles for complex metabolic disorders.

-

Anti-inflammatory Effects: Evaluating these compounds in cell-based and in vivo models of inflammation (e.g., measuring cytokine production in lipopolysaccharide-stimulated macrophages).

-

Anticancer Potential: Screening EGT derivatives against a panel of cancer cell lines to identify potential anti-proliferative agents.

-

Pharmacokinetic Profiling: For promising lead compounds, determining key pharmacokinetic parameters such as solubility, metabolic stability, and oral bioavailability is a critical next step in the drug development process.

V. Conclusion

The (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid scaffold represents a promising starting point for the discovery of novel therapeutics. By leveraging a systematic approach to synthesis, a deep understanding of the underlying mechanism of action, and a carefully planned biological evaluation cascade, researchers can unlock the full potential of this versatile chemical entity. This guide provides the foundational knowledge and practical protocols to empower scientists in their exploration of EGT derivatives and their journey toward developing the next generation of innovative medicines.

References

-

Journal of Drug Delivery and Therapeutics. (2019). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. [Link]

- Patents Google. (2014). CN103554053A - Method for preparing 2,4-thiazolidinedione.

-

National Center for Biotechnology Information. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]

-

MDPI. (2022). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]

-

National Center for Biotechnology Information. (2011). Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. [Link]

-

National Center for Biotechnology Information. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]

-

ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. [Link]

-

Springer. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. [Link]

Sources

Unmasking the Cellular Interlocutors of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the scientific landscape to identify and validate the potential protein targets of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. As a Senior Application Scientist, this document is structured to provide not just a list of possibilities, but a strategic rationale for target discovery, grounded in the established pharmacology of its parent chemical classes: the thiazolidinediones (TZDs) and rhodanine-3-acetic acids. We will delve into the established and putative targets, and critically, provide detailed, field-proven methodologies to elucidate the specific protein interactions of this compound.

Introduction to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: A Molecule of Therapeutic Promise

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a synthetic organic compound featuring a thiazolidinedione heterocyclic core. This scaffold is of significant interest in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. The presence of the ethyl group at the 5-position and the acetic acid moiety at the 3-position are key structural features that will dictate its pharmacokinetic profile and protein binding specificity. While direct experimental data on this specific molecule is limited, the extensive research on related TZD and rhodanine-3-acetic acid analogues provides a strong foundation for hypothesizing its potential protein targets.

Established and Putative Protein Targets: A Landscape of Possibilities

The biological activity of thiazolidinedione and rhodanine-containing compounds is a direct consequence of their interaction with a diverse array of cellular proteins[4]. Based on extensive literature, we can categorize the potential protein targets for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid into several key families.

Nuclear Receptors: The Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

The most well-documented targets of the thiazolidinedione class are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPAR-γ)[5][6].

-

Mechanism of Action: TZDs act as agonists for PPAR-γ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism[6][7]. Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to increased insulin sensitivity and glucose uptake in peripheral tissues[7][8].

-

Structural Insights: The binding of TZDs to the PPAR-γ ligand-binding domain is characterized by a U-shaped conformation of the ligand within a large hydrophobic pocket[9]. The acidic thiazolidinedione headgroup typically forms hydrogen bonds with key amino acid residues, while the lipophilic tail engages in hydrophobic interactions[10]. The ethyl group of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid may enhance these hydrophobic interactions, potentially influencing binding affinity and selectivity.

Sources

- 1. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of PPAR- gamma agonist thiazolidinediones in treatment of pre-diabetic and diabetic individuals: a cardiovascular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. massivebio.com [massivebio.com]

- 8. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 10. news-medical.net [news-medical.net]

Application Notes & Protocols for the In Vivo Administration of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in Mice

Abstract

This document provides a comprehensive guide for the in vivo administration and evaluation of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a novel thiazolidinedione (TZD) derivative, in murine models. Thiazolidinediones are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] As such, novel TZD derivatives are of significant interest for their potential as insulin-sensitizing and anti-diabetic agents.[1][2] This guide is designed for researchers in pharmacology, drug discovery, and metabolic disease, offering detailed, field-proven protocols for formulation, administration, and downstream analysis. The methodologies are grounded in established best practices to ensure data integrity, reproducibility, and adherence to animal welfare standards.

Introduction: The Scientific Rationale

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid belongs to the thiazolidine-2,4-dione (TZD) class of compounds.[3][4][5] The primary molecular target for this class is PPAR-γ, which is highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid metabolism, and enhancing insulin sensitivity in peripheral tissues.[1] Upon activation by a ligand like our test compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This mechanism underlies the therapeutic effects of established TZD drugs like Pioglitazone and Rosiglitazone.

However, first-generation TZDs have been associated with adverse effects, prompting the development of new derivatives with potentially improved safety profiles while retaining or enhancing pharmacological benefits.[1] The in vivo characterization of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is therefore a critical step in evaluating its therapeutic potential and preclinical safety. This guide outlines the essential workflows for such an evaluation.

The PPAR-γ Signaling Pathway

The following diagram illustrates the established mechanism of action for TZD compounds, which serves as the theoretical framework for the pharmacodynamic studies described herein.

Caption: PPAR-γ signaling pathway activated by a TZD ligand.

Pre-Clinical Evaluation Workflow

A systematic in vivo study involves several interconnected stages, from preparing the compound for administration to analyzing its effects. The following workflow provides a high-level overview of the protocols detailed in this document.

Caption: High-level workflow for in vivo compound evaluation.

Protocol 1: Formulation Development for a Poorly Soluble Compound

Causality: Thiazolidinedione derivatives are often lipophilic and exhibit poor aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6] Administering an insoluble compound directly can lead to erratic absorption, low bioavailability, and high inter-animal variability, rendering the study results unreliable.[7][8] This protocol details the preparation of a homogenous and stable suspension, a common and effective strategy for preclinical in vivo studies.[9]

Materials:

-

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid (Test Article)

-

Carboxymethylcellulose sodium (CMC), low viscosity

-

Tween® 80 (Polysorbate 80)

-

Sterile Water for Injection

-

Sterile glass mortar and pestle

-

Sterile magnetic stir bar and stir plate

-

Calibrated analytical balance

-

Sterile syringes and needles

Vehicle Composition Table:

| Component | Purpose | Concentration (w/v) |

| Carboxymethylcellulose (CMC) | Suspending / Viscosity-enhancing agent | 0.5% |

| Tween® 80 | Wetting agent / Surfactant | 0.1% |

| Sterile Water | Solvent | q.s. to 100% |

Step-by-Step Protocol:

-

Prepare the Vehicle: a. In a sterile beaker on a stir plate, add ~80% of the final required volume of Sterile Water. b. Slowly sprinkle the pre-weighed CMC powder onto the vortex of the stirring water to prevent clumping. Allow it to mix until fully dissolved (this may take 30-60 minutes). c. Add the required volume of Tween® 80 and continue stirring until the solution is homogenous. d. Add Sterile Water q.s. to the final volume and stir for another 15 minutes. This is your final vehicle.

-

Prepare the Test Article Suspension: a. Accurately weigh the required amount of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid powder needed for your desired final concentration (e.g., for a 10 mg/mL suspension). b. Place the powder into a sterile glass mortar. c. Wetting the Powder: Add a small volume of the prepared vehicle (just enough to form a thick, uniform paste). Triturate the powder with the pestle for 2-3 minutes. This step is critical to break down aggregates and ensure each particle is wetted by the surfactant, preventing clumping in the final suspension. d. Geometric Dilution: Gradually add increasing volumes of the vehicle to the paste, mixing thoroughly with the pestle after each addition until a smooth, liquid suspension is formed. e. Transfer the suspension to a sterile beaker with a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle, ensuring a complete quantitative transfer. f. Stir the final suspension continuously on a magnetic stir plate at low speed to maintain homogeneity before and during dosing.

Protocol 2: In Vivo Administration via Subcutaneous (SC) Injection

Causality: Subcutaneous (SC) injection is a common parenteral route in mice that is less stressful than intravenous (IV) injection and provides slower, more sustained absorption compared to intraperitoneal (IP) injection.[10] This makes it suitable for many efficacy and pharmacokinetic studies. The loose skin over the dorsal midline (scruff) is an ideal site due to its lower density of sensory nerves and ample subcutaneous space.

Animal & Dosing Parameters:

| Parameter | Recommendation | Rationale |

| Mouse Strain | C57BL/6 or BALB/c (Specify in study records) | Commonly used inbred strains with well-characterized physiology. |

| Age / Weight | 8-12 weeks / 20-25 g | Ensures physiological maturity and allows for accurate, weight-based dosing. |

| Needle Size | 25-27 Gauge, 5/8” length | Minimizes tissue trauma while being robust enough to penetrate the skin.[11] |

| Dose Volume | 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20g mouse) | Adheres to established animal welfare guidelines to avoid skin distension.[10][11] |

| Dose Calculation | Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL) | Standard formula for accurate dosing. |

Step-by-Step Protocol:

-

Preparation: a. Calculate the exact volume of suspension required for each mouse based on its most recent body weight. b. Ensure the test article suspension is being continuously stirred. c. Draw up the calculated volume into a sterile 1 mL syringe fitted with a 26G needle. Tap the syringe to remove any air bubbles. Every animal requires a new sterile syringe and needle.[12]

-

Animal Restraint: a. Grasp the mouse firmly but gently by the loose skin at the back of the neck (scruff) using your thumb and forefinger.[13] b. Lift the mouse and secure its tail with your pinky finger against your palm to immobilize it. This provides stable and secure handling.

-

Injection Procedure: a. The scruffing action creates a "tent" of skin on the dorsal midline between the shoulder blades.[13] b. Insert the needle, bevel up, at the base of the skin tent at an angle of approximately 30-45 degrees.[14] c. Self-Validation Step: Gently pull back on the plunger (aspirate).[12][13] You should see negative pressure. If blood appears in the syringe hub, you have entered a blood vessel. Withdraw the needle and inject at a new, adjacent site with a fresh needle. d. Once correct placement is confirmed, depress the plunger smoothly to inject the full volume. e. Withdraw the needle and gently pinch the injection site for a moment to prevent leakage. f. Return the mouse to its cage and monitor it for any immediate adverse reactions.

Protocol 3: Pharmacokinetic (PK) Study and Blood Sampling

Causality: Pharmacokinetic (PK) studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity.[15][16] This information helps correlate the drug's concentration in the body with its pharmacological effect and is vital for dose selection in further studies.[17] Serial microsampling from the saphenous vein allows for the construction of a full PK profile from a single mouse, significantly reducing animal usage and inter-animal variability.[15]

Example PK Study Design:

| Group | Route | Dose (mg/kg) | Time Points (post-dose) | N (mice) |

| 1 | IV | 2 | 2, 5, 15, 30 min; 1, 2, 4, 8 hr | 3-4 |

| 2 | SC | 10 | 15, 30 min; 1, 2, 4, 8, 24 hr | 3-4 |

| 3 (Vehicle) | SC | 0 | (Optional, for baseline matrix) | 2 |

Step-by-Step Blood Collection Protocol (Saphenous Vein):

-

Preparation: a. Label pre-coated anticoagulant (e.g., K2-EDTA) microtubes for each animal and time point. Place them on ice. b. Prepare a sterile 25-27G needle, sterile gauze, and a heat lamp or pack.

-

Procedure: a. At the designated time point, move the mouse to the procedure area. If needed, briefly warm the mouse's leg with a heat lamp to dilate the vein, but avoid overheating. b. Place the mouse in a suitable restraint tube, allowing one hind leg to be exposed.[18] c. Remove the fur from the lateral aspect of the hind leg, just above the ankle, using clippers or a depilatory cream. d. Wipe the area with 70% alcohol. The saphenous vein should now be visible.[19] e. Apply gentle pressure to the thigh to make the vein more prominent. f. Using a sterile 26G needle, make a quick, clean puncture of the vein.[20] g. A droplet of blood will form. Collect the required volume (typically 20-30 µL) using a capillary tube and dispense it into the corresponding microtube.[21] h. Release the pressure on the thigh and apply gentle pressure to the puncture site with sterile gauze until bleeding stops completely.[21] i. Return the mouse to its cage. Alternate legs for subsequent time points.[21]

-

Sample Processing: a. After collection, gently invert the microtubes to mix the blood with the anticoagulant. b. Keep the tubes on ice until all samples are collected. c. Centrifuge the samples at 2000-3000 x g for 10 minutes at 4°C to separate the plasma. d. Carefully pipette the supernatant (plasma) into new, clearly labeled cryovials. e. Store the plasma samples at -80°C until bioanalysis by a validated LC-MS/MS method.

Protocol 4: Terminal Tissue Collection for PD and Toxicology

Causality: At the end of the study, a necropsy is performed to collect tissues for pharmacodynamic (PD) and toxicological analysis.[22] PD analysis of target tissues (e.g., adipose tissue, liver) can confirm the drug's mechanism of action, while histopathological examination of major organs (e.g., liver, kidneys) is crucial for assessing potential toxicity.[23][24][25] Proper and rapid tissue preservation is paramount to prevent autolysis and maintain tissue architecture for accurate analysis.[22]

Step-by-Step Protocol:

-

Euthanasia and Final Blood Collection: a. Euthanize the mouse using a method approved by the Institutional Animal Care and Use Committee (IACUC), such as CO₂ asphyxiation followed by a secondary physical method. b. Immediately perform a terminal cardiac puncture to collect a large volume of blood for a final PK time point and clinical chemistry analysis.

-

Necropsy and Organ Collection: a. Place the mouse in a supine position and wet the fur with 70% ethanol to minimize contamination. b. Using sterile instruments, make a midline incision through the skin and abdominal wall to expose the peritoneal cavity. c. Systematically observe and collect key organs. Recommended organs for a TZD study include:

- Liver: Primary site of drug metabolism.

- Kidneys: Route of excretion.

- Adipose Tissue (e.g., epididymal fat pad): Primary site of PPAR-γ expression and action.

- Skeletal Muscle: Important for glucose uptake.

- Spleen: To assess general immune response/toxicity.

- Heart: To assess potential cardiac effects.

-

Tissue Preservation: a. For Histopathology: i. Gently rinse the collected organ (e.g., a lobe of the liver, one kidney) in cold phosphate-buffered saline (PBS) to remove excess blood. ii. Place the tissue in a labeled cassette and immerse it in a volume of 10% Neutral Buffered Formalin (NBF) that is at least 10-20 times the volume of the tissue.[25] iii. Allow tissues to fix for 24-48 hours before processing for paraffin embedding and sectioning for Hematoxylin and Eosin (H&E) staining.[26] b. For Molecular Biology (e.g., RNA/Protein analysis): i. Collect a separate piece of the desired tissue. ii. Do not rinse, as this can affect RNA integrity. iii. Immediately place the tissue in a labeled cryovial and flash-freeze it in liquid nitrogen.[22] iv. Store the frozen samples at -80°C until analysis.

References

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). National Institutes of Health. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. [Link]

-

Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

-

Blood sampling: Mouse. (2013). NC3Rs. [Link]

-

Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail. (n.d.). PubMed Central. [Link]

-

UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.). University of British Columbia. [Link]

-

In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. (n.d.). PubMed Central. [Link]

-

Murine Pharmacokinetic Studies. (n.d.). National Institutes of Health. [Link]

-

Histopathological analysis of different tissues of mice following oral... (n.d.). ResearchGate. [Link]

-

Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells. (1996). PubMed. [Link]

-

Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2023). ACS Omega. [Link]

-

Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (n.d.). National Institutes of Health. [Link]

-

Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

-

Subcutaneous Injection in Mice. (2012). Queen's University. [Link]

-

Blood sample collection in small laboratory animals. (n.d.). PubMed Central. [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]

-

Methods of Blood Collection in the Mouse. (n.d.). UniRV. [Link]

-

Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. (2024). ResearchGate. [Link]

-

(PDF) Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). ResearchGate. [Link]

-

Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). University of Queensland. [Link]

-

Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015). Angewandte Chemie International Edition. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

-

Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc. (n.d.). PubMed Central. [Link]

-

investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico. (2025). Journal of Applied Pharmaceutical Research. [Link]

-

Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. [Link]

-

BLOOD COLLECTION TECHNIQUES AND LIMITS. (2023). University of California, Berkeley. [Link]

-

Mouse Handling & Techniques. (n.d.). UNC Research. [Link]

-

Tissue Collection for Systematic Phenotyping in the Mouse. (n.d.). Northwestern University. [Link]

-

Rodent Blood Collection. (n.d.). University of Wisconsin-Madison. [Link]

-

SOP: Mouse Subcutaneous Injections. (2017). Virginia Tech. [Link]

-

V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

-

(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

-

Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. [Link]

-

Histopathology analysis of mouse tissues for inflammation... (n.d.). ResearchGate. [Link]

-

Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

Sources

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. future4200.com [future4200.com]

- 9. researchgate.net [researchgate.net]

- 10. research-support.uq.edu.au [research-support.uq.edu.au]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 13. research.unc.edu [research.unc.edu]

- 14. research.vt.edu [research.vt.edu]

- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharma.uzh.ch [pharma.uzh.ch]

- 17. fda.gov [fda.gov]

- 18. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 19. acuc.berkeley.edu [acuc.berkeley.edu]

- 20. unirv.edu.br [unirv.edu.br]

- 21. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

- 22. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 23. Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a member of the thiazolidinedione (TZD) class of organic compounds. TZDs are characterized by a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups. This heterocyclic scaffold is a well-established pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antidiabetic, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The primary molecular target for many TZD derivatives is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[3] Activation of PPAR-γ by TZD ligands modulates the expression of numerous genes, leading to improved insulin sensitivity and anti-inflammatory effects.[4]

This document provides a comprehensive guide for the use of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in various in vitro assays. The protocols and dosage recommendations are based on established methodologies for structurally related TZD compounds, providing a solid foundation for initiating research with this specific molecule.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid |

| Molecular Formula | C₇H₉NO₄S |

| Molecular Weight | 219.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. Limited solubility in aqueous solutions. |

Preparation of Stock Solutions

The limited aqueous solubility of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid necessitates the use of an organic solvent for the preparation of a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this purpose in in vitro studies.

Protocol for Preparing a 100 mM DMSO Stock Solution:

-

Weighing the Compound: Accurately weigh out 21.92 mg of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

-

Dissolving in DMSO: Add 1 mL of high-purity, sterile DMSO to the compound.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate complete dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Critical Consideration: DMSO Concentration in Cell Culture

High concentrations of DMSO can be toxic to cells. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being the preferred maximum for most cell lines to avoid off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your assays to account for any solvent effects.

Recommended Dosage for In Vitro Assays